molecular formula C13H18FN3S B5881543 N-ethyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide

N-ethyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B5881543
M. Wt: 267.37 g/mol
InChI Key: MELLXLFMIXJJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide, commonly known as EFDP, is a chemical compound that has been extensively studied for its potential use in scientific research. EFDP belongs to the class of piperazine derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

EFDP acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It increases the level of serotonin in the synaptic cleft, which leads to an antidepressant effect. EFDP also has anxiolytic properties and can reduce anxiety-related behaviors in animal models. Additionally, EFDP has been shown to have analgesic properties by inhibiting the release of substance P and reducing the activation of N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
EFDP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to an antidepressant effect. EFDP also increases the levels of glutathione, which is an important antioxidant that protects cells from oxidative stress. Moreover, EFDP has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which leads to an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

EFDP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EFDP has also been extensively studied, and its mechanism of action is well understood. However, one limitation of EFDP is its potential toxicity. EFDP has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the study of EFDP. One potential direction is to investigate its potential use as an analgesic and anti-inflammatory agent. EFDP has shown promising results in animal models, and further studies are needed to determine its efficacy in humans. Another potential direction is to investigate its potential use in the treatment of addiction. EFDP has been shown to reduce the rewarding effects of cocaine in animal models, and further studies are needed to determine its efficacy in humans. Moreover, further studies are needed to determine the long-term effects of EFDP on human health and its potential toxicity.

Synthesis Methods

EFDP can be synthesized using a simple chemical reaction between 4-fluoroaniline and ethyl isothiocyanate in the presence of a catalyst. The reaction yields N-ethyl-4-(4-fluorophenyl)-1-piperazinecarbothioamide as a white crystalline solid. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

EFDP has been extensively studied for its potential use in scientific research. It has shown promising results in various studies related to the central nervous system, including the treatment of depression, anxiety, and addiction. EFDP has also been studied for its potential use as an analgesic and anti-inflammatory agent. Moreover, EFDP has been shown to have potential antitumor and antimicrobial properties.

properties

IUPAC Name

N-ethyl-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3S/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELLXLFMIXJJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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